molecular formula C16H13ClFN5O2 B2408244 N-(5-chloro-2-methoxyphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide CAS No. 1207012-21-2

N-(5-chloro-2-methoxyphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2408244
CAS No.: 1207012-21-2
M. Wt: 361.76
InChI Key: TUQUNZROOPLWPA-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C16H13ClFN5O2 and its molecular weight is 361.76. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

Compounds derived from the triazole class, including structures similar to N-(5-chloro-2-methoxyphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide, have been explored for their antimicrobial properties. The synthesis of novel 1,2,4-triazole derivatives has led to compounds exhibiting good to moderate antimicrobial activities against various microorganisms. The diversity in the substitution pattern on the triazole ring significantly influences the antimicrobial efficacy of these compounds (Bektaş et al., 2007).

Corrosion Inhibition

Research into triazole derivatives extends into corrosion science, where these compounds serve as effective corrosion inhibitors. For instance, certain triazole derivatives have demonstrated remarkable inhibition efficiency against the acidic corrosion of mild steel in hydrochloric acid media. This efficiency is attributed to the adsorption of triazole compounds on the steel surface, following Langmuir's adsorption isotherm. The high negative value of the free energy of adsorption indicates a strong chemisorption bond between the inhibitor and the metal surface (Bentiss et al., 2009).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'N-(5-chloro-2-methoxyphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide' involves the reaction of 5-chloro-2-methoxyaniline with 4-fluorobenzoyl chloride to form N-(5-chloro-2-methoxyphenyl)-4-fluorobenzamide. This intermediate is then reacted with sodium azide and copper sulfate to form N-(5-chloro-2-methoxyphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide.", "Starting Materials": [ "5-chloro-2-methoxyaniline", "4-fluorobenzoyl chloride", "sodium azide", "copper sulfate" ], "Reaction": [ "Step 1: 5-chloro-2-methoxyaniline is reacted with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form N-(5-chloro-2-methoxyphenyl)-4-fluorobenzamide.", "Step 2: N-(5-chloro-2-methoxyphenyl)-4-fluorobenzamide is then reacted with sodium azide and copper sulfate in the presence of a solvent such as DMF to form N-(5-chloro-2-methoxyphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide.", "Step 3: The final product is purified using techniques such as column chromatography or recrystallization." ] }

CAS No.

1207012-21-2

Molecular Formula

C16H13ClFN5O2

Molecular Weight

361.76

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-5-(4-fluoroanilino)-2H-triazole-4-carboxamide

InChI

InChI=1S/C16H13ClFN5O2/c1-25-13-7-2-9(17)8-12(13)20-16(24)14-15(22-23-21-14)19-11-5-3-10(18)4-6-11/h2-8H,1H3,(H,20,24)(H2,19,21,22,23)

InChI Key

TUQUNZROOPLWPA-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2=NNN=C2NC3=CC=C(C=C3)F

solubility

not available

Origin of Product

United States

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